2-(3-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide
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Overview
Description
2-(3-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide is a chemical compound with a unique structure that includes a pyrazole ring, an amino group, and an ethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide typically involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds. One common method involves the reaction of 3-amino-1H-pyrazole with ethylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
2-(3-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2-(3-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Amino-1H-pyrazol-1-yl)acetic acid
- 2-(3-Amino-1H-pyrazol-1-yl)acetamide
- (3-Amino-1H-pyrazol-1-yl)(dispiro[cyclohexane-1,3′-[1,2,4]trioxolane-5′,2″-tricyclo[3.3.1.1 3,7]decan]-4-yl)methanone
Uniqueness
2-(3-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide is unique due to its specific structural features, such as the combination of a pyrazole ring with an ethylpropanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H14N4O |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(3-aminopyrazol-1-yl)-N-ethylpropanamide |
InChI |
InChI=1S/C8H14N4O/c1-3-10-8(13)6(2)12-5-4-7(9)11-12/h4-6H,3H2,1-2H3,(H2,9,11)(H,10,13) |
InChI Key |
VPOVQCVGDIDSKC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(C)N1C=CC(=N1)N |
Origin of Product |
United States |
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